molecular formula C17H27NO B3852258 (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine

(4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine

Cat. No. B3852258
M. Wt: 261.4 g/mol
InChI Key: QBSFMVVHRORGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine, also known as BPEMP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BPEMP is a tertiary amine that has a unique structure, making it an attractive molecule for research purposes.

Mechanism of Action

The mechanism of action of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine is not well understood. However, it is believed that (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine can inhibit the growth of cancer cells and induce apoptosis. (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has also been shown to have anti-inflammatory and analgesic effects. In addition, (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine is its unique structure, which makes it an attractive molecule for research purposes. (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine is also relatively easy to synthesize and purify. However, one of the limitations of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine. One direction is to further investigate the mechanism of action of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine and its interactions with specific receptors in the body. Another direction is to explore the potential use of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine as a drug candidate for the treatment of various diseases. In addition, (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine could be used as a building block for the synthesis of novel materials with unique properties. Finally, further studies could be conducted to explore the potential use of (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine as a ligand for the synthesis of new catalysts.

Scientific Research Applications

(4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been studied for its potential use in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been investigated as a potential drug candidate for the treatment of various diseases. In materials science, (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been used as a building block for the synthesis of novel materials. In catalysis, (4-butoxybenzyl)ethyl(2-methyl-2-propen-1-yl)amine has been used as a ligand for the synthesis of new catalysts.

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-5-7-12-19-17-10-8-16(9-11-17)14-18(6-2)13-15(3)4/h8-11H,3,5-7,12-14H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFMVVHRORGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN(CC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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